Cas no 2137767-52-1 (4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-)

4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-
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- インチ: 1S/C13H28N2/c1-5-7-8-15(6-2)13-11(3)9-14-10-12(13)4/h11-14H,5-10H2,1-4H3
- InChIKey: HRYQCAYBSJOKAP-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)C(N(CCCC)CC)C(C)C1
4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781914-2.5g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
Enamine | EN300-781914-0.05g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
Enamine | EN300-781914-10.0g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
Enamine | EN300-781914-5.0g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 | |
Enamine | EN300-781914-0.1g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
Enamine | EN300-781914-0.25g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 0.25g |
$906.0 | 2025-02-22 | |
Enamine | EN300-781914-0.5g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
Enamine | EN300-781914-1.0g |
N-butyl-N-ethyl-3,5-dimethylpiperidin-4-amine |
2137767-52-1 | 95.0% | 1.0g |
$986.0 | 2025-02-22 |
4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- 関連文献
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-に関する追加情報
Professional Introduction to 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- (CAS No. 2137767-52-1)
4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- (CAS No. 2137767-52-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its N-butyl and N-ethyl substituents along with the 3,5-dimethyl groups, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl- involves a series of well-established organic reactions that highlight the compound's complexity and the precision required in its preparation. The process typically begins with the functionalization of a piperidine ring, followed by the introduction of the butyl and ethyl groups at the nitrogen position. The dimethylation at the 3 and 5 positions further refines the structure, enhancing its stability and reactivity for subsequent applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives. The presence of multiple alkyl groups in 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-, for instance, suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for drug development. This compound has been investigated in various preclinical studies as a potential intermediate in the synthesis of more complex molecules designed to target specific biological pathways.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. For example, studies have shown that modifications to the piperidine ring can significantly alter the compound's interactions with biological targets, leading to more selective and potent drug candidates.
The role of computational chemistry in optimizing the design of 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-, cannot be overstated. Advanced computational methods have enabled scientists to predict the behavior of this compound in different environments and to design experiments that maximize yield and minimize unwanted side reactions. These tools are particularly valuable in drug discovery pipelines where rapid screening and evaluation of numerous compounds are essential.
Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. The development of more efficient and sustainable synthetic routes has made it possible to produce larger quantities of 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-, facilitating further research and development efforts. These improvements have not only reduced costs but also minimized environmental impact, aligning with global trends toward greener chemistry.
The biological activity of 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-, has been studied across various models and systems. Initial findings suggest that it may interact with enzymes and receptors involved in critical physiological processes. This has sparked interest among researchers who are exploring its potential as a lead compound for treating conditions such as neurological disorders, inflammation, and metabolic diseases. Further investigations are ongoing to elucidate its mechanism of action and to identify any off-target effects that might need to be addressed.
In conclusion, 4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-(CAS No. 2137767-52-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological properties make it an attractive candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics that address unmet medical needs.
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